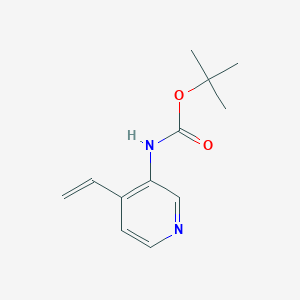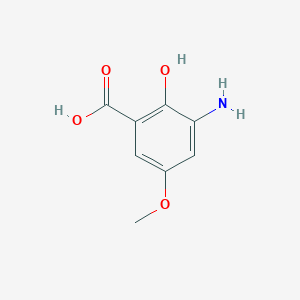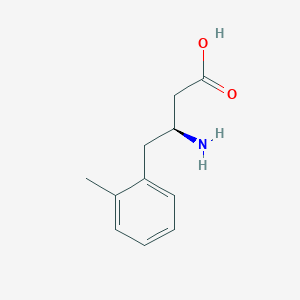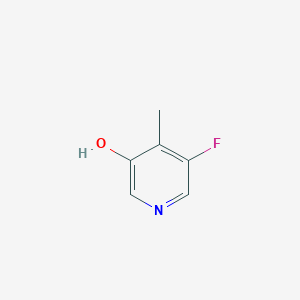
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two 1,4-diazepane rings connected by pent-4-en-1-yl chains substituted with 3,4,5-trimethoxycyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Pent-4-en-1-yl Chain: The pent-4-en-1-yl chain can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the Wittig reaction to form the double bond in the pent-4-en-1-yl chain.
Substitution with 3,4,5-Trimethoxycyclohexyl Groups: The 3,4,5-trimethoxycyclohexyl groups can be introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile.
Formation of the 1,4-Diazepane Ring: The final step involves the cyclization of the intermediate to form the 1,4-diazepane ring. This can be achieved through a condensation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4,5-trimethoxycyclohexyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepane: A simpler analog without the pent-4-en-1-yl and 3,4,5-trimethoxycyclohexyl substitutions.
1,4-Bis(pent-4-en-1-yl)-1,4-diazepane: Similar structure but lacks the 3,4,5-trimethoxycyclohexyl groups.
1,4-Bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane: Similar structure but with phenyl groups instead of cyclohexyl groups.
Uniqueness
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane is unique due to the presence of both the 1,4-diazepane ring and the 3,4,5-trimethoxycyclohexyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C33H60N2O6 |
|---|---|
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
1,4-bis[(E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-enyl]-1,4-diazepane |
InChI |
InChI=1S/C33H60N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,26-33H,7-8,11-13,16-25H2,1-6H3/b14-9+,15-10+ |
InChI-Schlüssel |
LITPGTRDLDWYSI-AOEKMSOUSA-N |
Isomerische SMILES |
COC1C(C(CC(C1)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3CC(C(C(C3)OC)OC)OC)OC)OC |
Kanonische SMILES |
COC1CC(CC(C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3CC(C(C(C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)


![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)


![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)





![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
